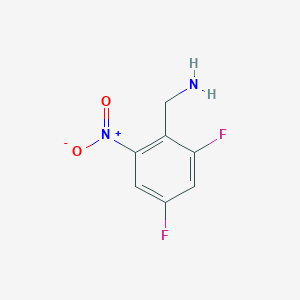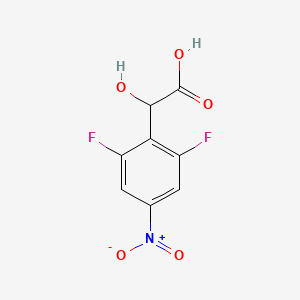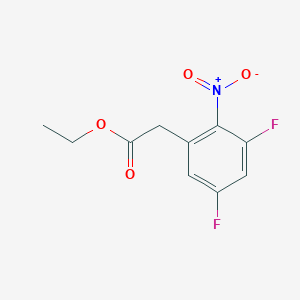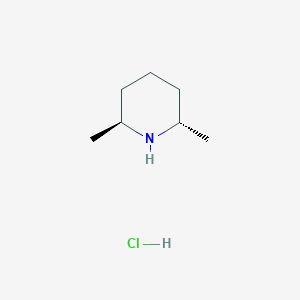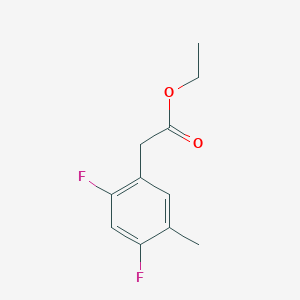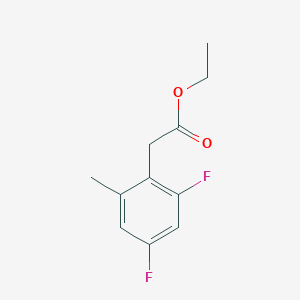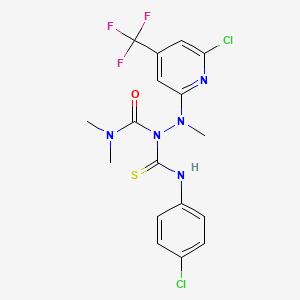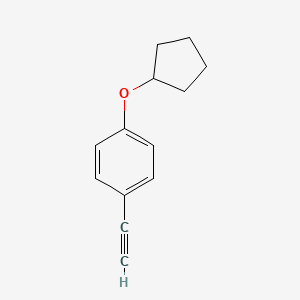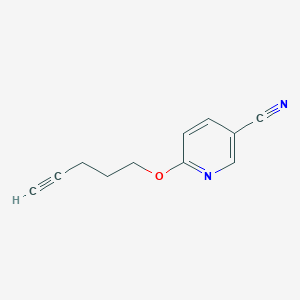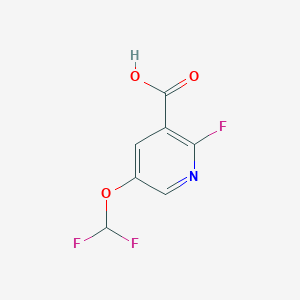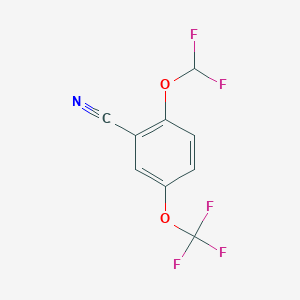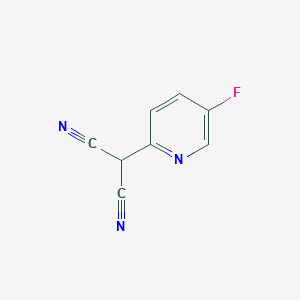
2-(5-Fluoropyridin-2-yl)malononitrile
描述
2-(5-Fluoropyridin-2-yl)malononitrile is a fluorinated pyridine derivative with the molecular formula C8H4FN3. This compound is of significant interest due to its unique chemical properties, which include the presence of both a fluorine atom and a malononitrile group. These features make it a valuable building block in organic synthesis and various scientific research applications.
作用机制
Target of Action
Fluorinated pyridines, which include “2-(5-Fluoropyridin-2-yl)malononitrile”, are often used in the synthesis of biologically active compounds . They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of biologically active compounds .
Pharmacokinetics
The presence of fluorine in a compound can often enhance its metabolic stability and improve its bioavailability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoropyridin-2-yl)malononitrile typically involves the reaction of 5-fluoropyridine with malononitrile under specific conditions. One common method includes the use of a base such as sodium hydride or sodium alkoxide to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions: 2-(5-Fluoropyridin-2-yl)malononitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Condensation Reactions: The malononitrile group can react with aldehydes or ketones to form substituted pyridines.
Common Reagents and Conditions:
Bases: Sodium hydride, sodium alkoxide.
Solvents: Dimethyl sulfoxide, tetrahydrofuran.
Catalysts: Transition metal catalysts for specific cyclization reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyridines and heterocyclic compounds, which are valuable intermediates in organic synthesis .
科学研究应用
2-(5-Fluoropyridin-2-yl)malononitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
相似化合物的比较
2-Fluoropyridine: Lacks the malononitrile group, making it less versatile in certain synthetic applications.
5-Fluoropyridine: Similar structure but without the malononitrile group, affecting its reactivity and applications.
Malononitrile: A simpler compound without the fluorinated pyridine ring, used in various condensation reactions.
Uniqueness: 2-(5-Fluoropyridin-2-yl)malononitrile is unique due to the combination of a fluorinated pyridine ring and a malononitrile group. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
属性
IUPAC Name |
2-(5-fluoropyridin-2-yl)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-1-2-8(12-5-7)6(3-10)4-11/h1-2,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDITLUCPDUPST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


